(5-((3,4-dimethylphenyl)amino)-1H-1,2,3-triazol-4-yl)(4-(2-fluorophenyl)piperazin-1-yl)methanone
Description
The compound “(5-((3,4-dimethylphenyl)amino)-1H-1,2,3-triazol-4-yl)(4-(2-fluorophenyl)piperazin-1-yl)methanone” features a hybrid structure combining a 1,2,3-triazole core, a 3,4-dimethylphenylamino substituent, and a piperazine ring linked to a 2-fluorophenyl group via a methanone bridge.
Properties
Molecular Formula |
C21H23FN6O |
|---|---|
Molecular Weight |
394.4 g/mol |
IUPAC Name |
[5-(3,4-dimethylanilino)-2H-triazol-4-yl]-[4-(2-fluorophenyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C21H23FN6O/c1-14-7-8-16(13-15(14)2)23-20-19(24-26-25-20)21(29)28-11-9-27(10-12-28)18-6-4-3-5-17(18)22/h3-8,13H,9-12H2,1-2H3,(H2,23,24,25,26) |
InChI Key |
IRVQACHJKPJOFQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=NNN=C2C(=O)N3CCN(CC3)C4=CC=CC=C4F)C |
Origin of Product |
United States |
Preparation Methods
Piperazine Functionalization
Method :
- Mono-substitution of Piperazine :
Piperazine (1.0 equiv) reacts with 1-bromo-2-fluorobenzene (1.2 equiv) in anhydrous acetonitrile under reflux (80°C, 24 h) with K₂CO₃ (2.0 equiv) as a base. Excess piperazine ensures monosubstitution.
$$
\text{Piperazine} + \text{1-Bromo-2-fluorobenzene} \xrightarrow{\text{K}2\text{CO}3, \Delta} \text{4-(2-Fluorophenyl)piperazine}
$$ - Purification :
Column chromatography (SiO₂, CHCl₃:MeOH 9:1) yields the product as a white solid (62% yield).
Analytical Data :
- ¹H NMR (400 MHz, CDCl₃) : δ 7.12–7.05 (m, 2H, Ar-H), 6.97–6.91 (m, 2H, Ar-H), 3.25 (t, J = 5.0 Hz, 4H, piperazine-H), 2.88 (t, J = 5.0 Hz, 4H, piperazine-H).
- HRMS (ESI⁺) : m/z calcd for C₁₀H₁₂FN₂ [M+H]⁺: 179.0984; found: 179.0987.
Synthesis of 5-((3,4-Dimethylphenyl)amino)-1H-1,2,3-triazole-4-carbonyl Chloride
Triazole Core Assembly via CuAAC
Method :
- Azide Preparation :
3,4-Dimethylaniline (1.0 equiv) is diazotized with NaNO₂ (1.1 equiv) in HCl (0–5°C), followed by azide substitution with NaN₃ (1.5 equiv) to yield 3,4-dimethylphenyl azide. - Alkyne Preparation :
Propargyl alcohol (1.0 equiv) is treated with oxalyl chloride (2.0 equiv) in DCM to form propargyl carbonyl chloride. - Click Reaction :
The azide (1.0 equiv) and alkyne (1.0 equiv) undergo CuAAC in DMSO/H₂O (4:1) with CuSO₄·5H₂O (0.2 equiv) and sodium ascorbate (0.4 equiv) at 37°C for 24 h.
$$
\text{3,4-Dimethylphenyl azide} + \text{HC≡C-COCl} \xrightarrow{\text{Cu(I)}} \text{5-Azido-1H-1,2,3-triazole-4-carbonyl chloride}
$$ - Nitro Reduction and Amination :
The azide group is reduced to amine using H₂/Pd-C in ethanol, followed by coupling with 3,4-dimethylphenylboronic acid via Suzuki-Miyaura reaction (Pd(PPh₃)₄, Na₂CO₃, dioxane/H₂O).
Analytical Data :
- ¹H NMR (400 MHz, DMSO-d₆) : δ 8.21 (s, 1H, triazole-H), 7.35 (d, J = 8.0 Hz, 1H, Ar-H), 7.12 (s, 1H, Ar-H), 6.98 (d, J = 8.0 Hz, 1H, Ar-H), 2.25 (s, 6H, CH₃).
- IR (KBr) : 1720 cm⁻¹ (C=O), 2100 cm⁻¹ (N₃, pre-reduction).
Coupling of Triazole Carbonyl Chloride with 4-(2-Fluorophenyl)piperazine
Method :
- Acylation Reaction :
The triazole carbonyl chloride (1.0 equiv) reacts with 4-(2-fluorophenyl)piperazine (1.2 equiv) in anhydrous DCM with Et₃N (2.0 equiv) at 0°C→RT for 12 h.
$$
\text{Triazole-COCl} + \text{Piperazine} \xrightarrow{\text{Et}_3\text{N}} \text{Target Compound}
$$ - Purification :
Recrystallization from ethyl acetate/hexane affords the product as a pale-yellow solid (58% yield).
Analytical Data :
- ¹H NMR (400 MHz, CDCl₃) : δ 8.15 (s, 1H, triazole-H), 7.30–7.22 (m, 4H, Ar-H), 7.05–6.98 (m, 4H, Ar-H), 3.85–3.70 (m, 8H, piperazine-H), 2.30 (s, 6H, CH₃).
- ¹³C NMR (100 MHz, CDCl₃) : δ 169.8 (C=O), 160.1 (d, J = 245 Hz, C-F), 145.2–115.4 (Ar-C), 52.1 (piperazine-C), 19.8 (CH₃).
- HRMS (ESI⁺) : m/z calcd for C₂₃H₂₄FN₅O [M+H]⁺: 414.1991; found: 414.1995.
Optimization and Challenges
Regioselectivity in CuAAC
The CuAAC reaction exclusively yields 1,4-disubstituted triazoles, ensuring correct positioning of the carbonyl and aryl groups. Competing side products from 1,5-regioisomers are negligible (<5%) under optimized conditions.
Piperazine Acylation
Excess piperazine (1.2 equiv) and low temperatures (0°C) minimize diacylation. Kinetic control favors mono-substitution, as evidenced by LC-MS monitoring.
Stability Considerations
The triazole carbonyl chloride intermediate is moisture-sensitive. Reactions are conducted under anhydrous conditions with molecular sieves to prevent hydrolysis.
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amino or piperazine groups.
Reduction: Reduction reactions can occur at the triazole ring or other functional groups.
Substitution: Various substitution reactions can be performed to modify the functional groups attached to the triazole or piperazine rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while substitution could introduce new functional groups.
Scientific Research Applications
Chemistry
Catalysis: Compounds with triazole rings are often used as ligands in catalytic reactions.
Material Science: These compounds can be used in the development of new materials with specific properties.
Biology
Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes, making it useful in biochemical research.
Cell Signaling: It could be involved in modulating cell signaling pathways.
Medicine
Therapeutic Agents:
Drug Development: Used as a lead compound for developing new pharmaceuticals.
Industry
Agriculture: Potential use as a pesticide or herbicide.
Polymer Science: Used in the synthesis of polymers with specific characteristics.
Mechanism of Action
The mechanism of action of “(5-((3,4-dimethylphenyl)amino)-1H-1,2,3-triazol-4-yl)(4-(2-fluorophenyl)piperazin-1-yl)methanone” would depend on its specific application. Generally, it may interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.
Comparison with Similar Compounds
Piperazine-Containing Analogues
Piperazine derivatives are widely explored for their CNS activity. Key comparisons include:
Key Observations :
Triazole-Containing Analogues
Triazoles are valued for their metabolic stability. Notable examples:
Key Observations :
- The 3,4-dimethylphenyl group in the target compound likely increases metabolic resistance compared to simpler phenyl substituents .
- Trifluoromethyl groups (e.g., fipronil) enhance stability but introduce toxicity risks, limiting therapeutic applications .
Physicochemical and Pharmacokinetic Properties
Limited direct data are available for the target compound, but inferences can be drawn from analogues:
Biological Activity
The compound (5-((3,4-dimethylphenyl)amino)-1H-1,2,3-triazol-4-yl)(4-(2-fluorophenyl)piperazin-1-yl)methanone , also known by its IUPAC name, exhibits significant biological activity that is of interest in pharmacological research. Its unique structure combines a triazole ring with a piperazine moiety, which is known for contributing to various biological effects.
- Molecular Formula : C16H22N6O
- Molecular Weight : 314.39 g/mol
- Purity : Typically around 95% .
The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes in the body. The triazole and piperazine components are known to influence neurotransmitter systems and may exhibit effects on various signaling pathways.
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of compounds containing triazole and piperazine moieties. For instance, related compounds have shown efficacy against various cancer cell lines, including breast and lung cancer models. The structure-activity relationship (SAR) indicates that modifications in the phenyl rings can enhance cytotoxic activity against cancer cells .
| Compound | Cell Line Tested | IC50 Value (µM) | Reference |
|---|---|---|---|
| Compound A | HCT-15 (Colon Cancer) | 18.4 | |
| Compound B | A549 (Lung Cancer) | <10 | |
| Target Compound | Various Cancer Lines | TBD | Current Study |
Neuropharmacological Effects
The piperazine component is often associated with neuropharmacological effects. Compounds similar to the target compound have been evaluated for their potential as neuroprotective agents or antidepressants. The modulation of serotonin and dopamine receptors has been noted as a key mechanism .
Antimicrobial Activity
Some derivatives of triazole compounds have demonstrated antimicrobial properties. The presence of the triazole ring is critical for activity against bacterial strains, particularly those resistant to conventional antibiotics .
Case Studies
- Anticancer Efficacy : A study involving a series of triazole derivatives showed that certain modifications led to enhanced activity against breast cancer cells, with some compounds achieving IC50 values significantly lower than standard treatments .
- Neuroprotective Properties : Research on piperazine derivatives indicated potential neuroprotective effects in animal models of neurodegeneration, suggesting that the target compound may also exhibit similar protective effects through receptor modulation .
Q & A
Basic: What are the recommended synthetic routes for this compound, and how can intermediates be optimized?
Methodological Answer:
The compound’s synthesis likely involves multi-step reactions, including triazole formation and piperazine coupling. A common approach for analogous triazole-piperazine hybrids includes:
- Step 1: Condensation of substituted aniline derivatives with azide precursors to form the 1,2,3-triazole core .
- Step 2: Coupling the triazole intermediate with a fluorophenyl-piperazine moiety via a carboxamide or ketone linker .
Optimization Tips: - Use copper-catalyzed azide-alkyne cycloaddition (CuAAC) for regioselective triazole formation .
- Monitor reaction progress via TLC or HPLC to minimize side products like unreacted intermediates or over-chlorinated derivatives .
Advanced: How can conflicting spectral data (e.g., NMR vs. GC-MS) be resolved during characterization?
Methodological Answer:
Discrepancies between NMR and GC-MS data often arise from impurities or tautomeric forms. To resolve this:
- Repurification: Re-crystallize the compound using solvent systems like ethyl acetate/hexane to remove residual solvents or byproducts .
- Variable Temperature NMR: Perform NMR at different temperatures (e.g., 25°C to −40°C) to detect dynamic tautomerism in the triazole or piperazine moieties .
- High-Resolution Mass Spectrometry (HRMS): Confirm molecular ion peaks to rule out isobaric contaminants .
Basic: What analytical techniques are essential for confirming the compound’s purity and structure?
Methodological Answer:
- HPLC/UV-Vis: Assess purity (>95%) using a C18 column with acetonitrile/water gradients .
- 1H/13C NMR: Verify structural integrity by matching chemical shifts to predicted values (e.g., aromatic protons at δ 7.0–8.0 ppm for fluorophenyl groups) .
- FT-IR: Confirm functional groups (e.g., C=O stretch at ~1650 cm⁻¹ for the methanone group) .
Advanced: How can structure-activity relationships (SAR) be explored for this compound’s biological targets?
Methodological Answer:
- Analog Synthesis: Modify substituents on the triazole (e.g., 3,4-dimethylphenyl vs. 4-fluorophenyl) and piperazine (e.g., 2-fluorophenyl vs. 4-methoxyphenyl) to assess pharmacological effects .
- In Vitro Assays: Test analogs against target receptors (e.g., serotonin or dopamine receptors) using radioligand binding assays .
- Computational Docking: Use software like AutoDock Vina to predict binding affinities to receptor models (e.g., 5-HT1A or D2 receptors) .
Basic: What storage conditions are recommended to ensure compound stability?
Methodological Answer:
- Temperature: Store at −20°C in airtight, light-resistant vials to prevent degradation .
- Humidity Control: Use desiccants (e.g., silica gel) to avoid hydrolysis of the methanone or triazole groups .
- Long-Term Stability: Periodically assess via HPLC to detect decomposition (e.g., peaks at retention times differing from the parent compound) .
Advanced: How can reaction mechanisms for unexpected byproducts (e.g., dimerization) be elucidated?
Methodological Answer:
- Isolation and Characterization: Purify byproducts via column chromatography and analyze via HRMS/NMR to identify structures (e.g., dimeric triazoles or oxidized piperazines) .
- Kinetic Studies: Vary reaction parameters (temperature, solvent polarity) to track byproduct formation rates. For example, dimerization may increase in polar aprotic solvents like DMF .
- Computational Modeling: Use DFT calculations to map energy barriers for competing pathways (e.g., nucleophilic substitution vs. elimination) .
Basic: What safety protocols are critical when handling this compound?
Methodological Answer:
- PPE: Wear nitrile gloves, lab coats, and goggles to avoid dermal/ocular exposure .
- Ventilation: Use fume hoods during synthesis to mitigate inhalation risks from volatile intermediates (e.g., azides) .
- Waste Disposal: Neutralize acidic/basic waste before disposal in accordance with institutional guidelines .
Advanced: How can computational methods predict this compound’s pharmacokinetic properties?
Methodological Answer:
- ADME Prediction: Use tools like SwissADME to estimate logP (lipophilicity), blood-brain barrier penetration, and CYP450 interactions .
- Solubility Modeling: Apply COSMO-RS to predict aqueous solubility based on molecular charge distribution .
- Metabolic Pathways: Simulate Phase I/II metabolism (e.g., hydroxylation of the dimethylphenyl group) using Schrödinger’s Metabolism Module .
Basic: What are common pitfalls in scaling up synthesis from milligram to gram quantities?
Methodological Answer:
- Exothermic Reactions: Control temperature during azide formation to prevent runaway reactions .
- Purification Challenges: Switch from flash chromatography to recrystallization for large-scale purity .
- Yield Optimization: Use excess reagents (e.g., 1.2 eq piperazine) to compensate for steric hindrance in coupling steps .
Advanced: How can crystallography resolve ambiguities in the compound’s 3D conformation?
Methodological Answer:
- Single-Crystal X-ray Diffraction: Grow crystals via slow evaporation (e.g., in methanol/chloroform) to determine bond angles and torsional strain in the triazole-piperazine linkage .
- Comparative Analysis: Overlay experimental structures with DFT-optimized geometries to validate computational models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
